Alloxane dihydrate

Diabetes Induction Animal Model Streptozotocin

Choose Alloxane dihydrate for its unique diabetogenic profile: unlike STZ, it induces a reproducible model of multi-organ injury (liver/kidney) with a quantifiable rate of spontaneous remission—ideal for regeneration studies. Ensure stable, long-term hyperglycemia with the validated 140 mg/kg IP dose protocol. For injectable formulations, co-formulate with reducing sugars (5:1 ratio) to preserve aqueous bioactivity. Lot-specific purity ≥98% assured.

Molecular Formula C4H6N2O6
Molecular Weight 178.10 g/mol
Cat. No. B14111873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloxane dihydrate
Molecular FormulaC4H6N2O6
Molecular Weight178.10 g/mol
Structural Identifiers
SMILESC1(=O)C(=O)NC(=O)NC1=O.O.O
InChIInChI=1S/C4H2N2O4.2H2O/c7-1-2(8)5-4(10)6-3(1)9;;/h(H2,5,6,8,9,10);2*1H2
InChIKeyDFRJZDPWJJCTQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alloxane dihydrate: A Foundational Diabetogenic Agent for Experimental Diabetes Induction


Alloxane dihydrate (CAS: 2244-11-3) is a pyrimidine derivative classified as a 2,4,5,6-tetraoxopyrimidine [1]. It functions as a selective pancreatic beta-cell cytotoxin and is a cornerstone tool for inducing experimental diabetes in laboratory animals, primarily rodents [2]. Its mechanism of action, dependent on selective cellular uptake via the GLUT2 glucose transporter and subsequent generation of reactive oxygen species (ROS), provides a well-characterized and reproducible model for Type 1 and Type 2 diabetes research [3][4].

Why Alloxane Dihydrate Cannot Be Simply Substituted with Streptozotocin or Other Diabetogens


Generic substitution among diabetogenic agents is not scientifically valid due to fundamental differences in their pharmacological profiles and model outcomes. Direct comparative studies demonstrate that while both alloxan and streptozotocin (STZ) induce diabetes, they produce distinct pathophysiological states. Specifically, alloxan induction is associated with a higher incidence of self-recovery and late-onset diabetes compared to STZ, and it causes more pronounced liver and kidney tissue damage [1][2]. Furthermore, the selective cellular uptake mechanism of alloxan via the GLUT2 transporter is not shared by all analogs; for instance, the lipophilic derivative butylalloxan is toxic in vitro but lacks diabetogenicity in vivo, highlighting that chemical modification directly alters biological efficacy and safety [3]. Selecting the appropriate agent requires precise matching of the compound's unique quantitative profile to the specific research or industrial objective.

Alloxane Dihydrate: Quantitative Differentiation Evidence for Scientific Selection


Superior Induction Success and Stability Profile Compared to Streptozotocin in Sprague Dawley Rats

In a direct head-to-head comparison, alloxan at its optimal dose of 150 mg/kg (IP) demonstrated a 100% incidence of diabetes induction in Sprague Dawley rats, whereas the optimal dose of streptozotocin (50 mg/kg IP) achieved a 90% incidence [1]. Notably, alloxan-induced rats exhibited a distinct long-term phenotype, with 20% of the cohort showing self-recovery or late-onset diabetes, a pattern not observed with streptozotocin (0%) [1]. This provides a unique model for studying disease reversal mechanisms.

Diabetes Induction Animal Model Streptozotocin

Differential Tissue Damage Profile: Increased Hepatic and Renal Injury vs. Streptozotocin

A comparative histopathological study revealed that alloxan (150 mg/kg IP) induced significantly more severe liver and kidney tissue damage than streptozotocin (60 mg/kg IP) in rats, as assessed by histological scoring (P<0.05) [1]. This confirms that alloxan is a less selective beta-cell toxin than STZ, causing greater collateral damage, which is a critical factor for model selection.

Toxicity Liver Damage Kidney Damage

GLUT2 Transporter-Dependent Uptake: A Distinct and Verifiable Mechanism of Action

The diabetogenic action of alloxan is contingent upon its selective uptake via the GLUT2 glucose transporter. In bioengineered RINm5F cells, only those transfected to express the GLUT2 transporter were susceptible to alloxan toxicity, with cell viability decreasing in direct proportion to GLUT2 protein expression levels [1]. In contrast, a non-diabetogenic analog, butylalloxan, was toxic to cells irrespective of GLUT2 expression, demonstrating that this specific transporter dependency is a unique and critical feature of alloxan's in vivo efficacy [1].

Mechanism of Action GLUT2 Transporter Beta-cell Selectivity

Optimized Dosing for Stable Diabetes with Minimal Mortality in Long Evans Rats

A comprehensive dose-response study identified 140 mg/kg BW (IP) as the optimal dose of alloxan for inducing stable, long-term diabetes in Long Evans rats [1]. This dose was found to provide a significant and stable elevation in blood glucose without the high mortality associated with higher doses (150-160 mg/kg), which resulted in the death of all experimental animals [1]. This provides a quantitative and reproducible protocol benchmark.

Dose Optimization Stable Diabetes Toxicity

Aqueous Instability and Proprietary Stabilization Methods as a Key Handling Differentiator

Alloxan is known to be highly unstable in aqueous solution, rapidly deteriorating upon exposure to air, light, or elevated temperatures [1]. This intrinsic instability is a significant practical challenge. A patented method overcomes this by stabilizing alloxan in aqueous solution through the addition of a reducing sugar (e.g., glucose, lactose, levulose) at a weight ratio of 5:1 to 25:1 (sugar:alloxan) [1]. This stabilization is verifiable by the solution remaining colorless upon ammonia addition, whereas an unstabilized solution turns pink, indicating degradation [1].

Stability Formulation Handling

Optimized Application Scenarios for Alloxane Dihydrate in Experimental Diabetes Research


Induction of Diabetes with a Model of Spontaneous Recovery

Researchers investigating the mechanisms of beta-cell regeneration or spontaneous remission from diabetes can leverage the unique phenotype of alloxan induction. As demonstrated, a 150 mg/kg IP dose in Sprague Dawley rats yields a 100% initial diabetic state, but 20% of animals subsequently exhibit self-recovery, providing a natural model for studying recovery pathways [1].

Study of Diabetic Nephropathy and Hepatopathy

For studies focused on diabetic complications affecting the liver and kidneys, alloxan is the preferred diabetogen. Direct comparative histopathology shows that a 150 mg/kg IP dose induces significantly greater liver and kidney tissue damage than an equipotent dose of streptozotocin (P<0.05), creating a robust and quantifiable model of multi-organ injury [2].

Reliable Long-Term Diabetes Studies in Long Evans Rats

To ensure a stable and long-lasting diabetic state in Long Evans rats, the evidence-based optimal dose of 140 mg/kg IP should be employed. This dose provides sustained hyperglycemia without the acute mortality associated with higher doses (≥150 mg/kg) or the reversion to normoglycemia observed with lower doses (≤120 mg/kg), thereby maximizing experimental reproducibility and reducing animal loss [3].

Preparation of Stable Injectable Formulations for Chronic Studies

Investigators requiring an injectable form of alloxan for repeated dosing or long-term experiments must address its inherent aqueous instability. A validated method involves co-formulating alloxan with a reducing sugar at a 5:1 to 25:1 (sugar:alloxan) weight ratio to prevent degradation and maintain bioactivity, as evidenced by the stabilization of the solution's color upon ammonia challenge [4].

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